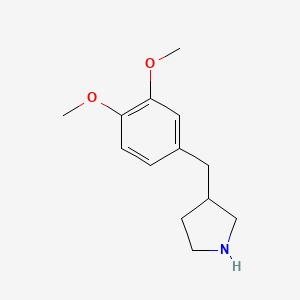3-(3,4-Dimethoxybenzyl)pyrrolidine HCl
CAS No.:
Cat. No.: VC13438548
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C13H19NO2/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11/h3-4,8,11,14H,5-7,9H2,1-2H3 |
| Standard InChI Key | PWSSKURTVMWSOJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC2CCNC2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CC2CCNC2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride (CAS: 1267135-87-4) has the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.75 g/mol . The structure consists of a five-membered pyrrolidine ring attached to a 3,4-dimethoxybenzyl group, with a hydrochloride salt stabilizing the amine moiety. The IUPAC name is 3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine hydrochloride, and its InChI key is QCJAVHRUCJVZKA-UHFFFAOYSA-N .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1267135-87-4 |
| Molecular Formula | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 257.75 g/mol |
| IUPAC Name | 3-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through alkylation or reductive amination strategies:
-
Alkylation: Reacting pyrrolidine with 3,4-dimethoxybenzyl halides in the presence of a base (e.g., NaH) yields the free base, which is subsequently treated with HCl to form the hydrochloride salt .
-
Reductive Amination: 3,4-Dimethoxybenzaldehyde and pyrrolidine undergo condensation using reducing agents like sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature .
Industrial production scales these methods using continuous flow reactors to enhance yield and purity.
Pharmacological Applications
Antimalarial Activity
In combination with artemisinin derivatives, this compound demonstrated potent antimalarial effects against multidrug-resistant Plasmodium falciparum. A 2016 study reported that 6-chloro-N-(4-(3-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)butyl)-2-methoxyacridin-9-amine (15c), a hybrid molecule containing the 3-(3,4-dimethoxybenzyl)pyrrolidine moiety, inhibited hemozoin bio-mineralization in vitro (IC₅₀ = 0.007 μM) and cured 100% of infected mice at therapeutic doses .
Neurodegenerative Disease Research
Structural analogs of this compound have been explored as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. A 2024 study synthesized donepezil-based derivatives with pyrrolidone-2-one scaffolds, where the 3,4-dimethoxybenzyl group enhanced AChE binding affinity (IC₅₀: 1–10 μM) .
Table 2: Key Pharmacological Studies
| Application | Study Type | Key Finding | Source |
|---|---|---|---|
| Antimalarial | In vivo | 100% cure rate in murine models | |
| AChE Inhibition | In vitro | IC₅₀ = 1–10 μM | |
| Dopamine Agonism | Patent | Structural analog activity at D₂ receptors |
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear gloves and lab coat |
| H319 | Use safety goggles |
| H335 | Ensure adequate ventilation |
Analytical and Spectroscopic Data
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 6.8–7.1 (m, 3H, aromatic), 3.8 (s, 6H, OCH₃), 3.1–3.5 (m, 5H, pyrrolidine), 2.6–2.8 (m, 2H, CH₂).
Future Directions
Ongoing research aims to optimize the compound’s pharmacokinetic profile and explore its utility in combination therapies for infectious and neurodegenerative diseases. Structural modifications, such as introducing fluorinated groups or altering the methoxy substitution pattern, may enhance bioavailability and target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume